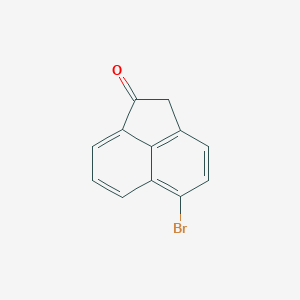

5-Bromo-1,2-dihydroacenaphthylen-1-one

Description

Significance of Acenaphthylenone Scaffolds in Advanced Organic Chemistry

The acenaphthylenone scaffold is a rigid, tricyclic system that serves as a valuable building block in the synthesis of more complex molecules. Its compact and planar nature, combined with the reactivity of the integrated ketone, makes it a target for constructing novel materials and biologically active compounds.

In medicinal chemistry, heterocyclic systems derived from related acenaphthenequinone (B41937) (a derivative of acenaphthylene) have been explored for their potential as antiproliferative agents. nih.gov For instance, the acenaphthylenone framework can be incorporated into dispiro compounds, which are complex three-dimensional structures that have shown promise in targeting protein-protein interactions, such as the p53-MDM2 pathway relevant in cancer research. researchgate.net The synthesis of dispiro[oxindole/acenaphthylenone-benzofuranone]pyrrolidine compounds highlights the utility of the acenaphthylenone core in generating structurally diverse and potentially therapeutic molecules through reactions like 1,3-dipolar cycloadditions. nih.govresearchgate.net

Role of Halogenation in Modulating Reactivity and Properties of Polycyclic Ketones

Halogenation is a fundamental strategy in organic synthesis to modify the chemical and physical properties of a molecule. Introducing a halogen, such as bromine, onto a polycyclic aromatic ketone has several important consequences. Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds whose properties and environmental impact are of significant interest. researchgate.netnih.gov

The presence of a bromine atom on the aromatic ring of a polycyclic ketone, as in 5-Bromo-1,2-dihydroacenaphthylen-1-one, significantly influences its reactivity. The carbon-bromine bond provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). This allows the bromo-substituted scaffold to be elaborated into more complex structures, attaching diverse functional groups that can fine-tune the molecule's properties for applications in materials science or as pharmaceutical intermediates.

Research Gaps and Objectives for this compound Studies

Despite the clear potential inferred from its structure, a thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a notable lack of dedicated studies detailing its synthesis, spectroscopic characterization, and reactivity. Much of the available information is on related compounds such as 5-Bromo-1,2-dihydroacenaphthylene (the parent hydrocarbon without the ketone) or 5-bromoacenaphthylene-1,2-dione. nist.govchemicalbook.com

This scarcity of specific data highlights several key objectives for future research:

Development of Synthetic Routes: A primary objective would be to establish and optimize a high-yield, scalable synthetic pathway to produce this compound. This could potentially be achieved through the direct bromination of 1,2-dihydroacenaphthylen-1-one or by oxidation of the more readily available 5-Bromo-1,2-dihydroacenaphthylene. nih.gov

Comprehensive Characterization: Once synthesized, the compound requires full spectroscopic analysis, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to create a reference dataset for future studies. X-ray crystallography would provide definitive structural confirmation.

Exploration of Reactivity: Systematic investigation into the compound's reactivity is crucial. This would involve exploring its utility in cross-coupling reactions to demonstrate its value as a synthetic intermediate. Furthermore, studying the chemistry of the ketone group, such as reduction, oxidation, or condensation reactions, would expand its synthetic applications.

Investigation of Potential Applications: Given the established biological activities of related scaffolds, screening this compound and its derivatives for potential pharmacological properties would be a logical progression. nih.govresearchgate.net Its rigid, halogenated structure could also make it a candidate for studies in materials science, such as in the development of organic semiconductors or fluorescent probes.

Addressing these research objectives would fill a clear void in the literature and could unlock the potential of this compound as a valuable tool in advanced organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H7BrO |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

5-bromo-2H-acenaphthylen-1-one |

InChI |

InChI=1S/C12H7BrO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2 |

InChI Key |

BMFFCMDYUIZVBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways Toward 5 Bromo 1,2 Dihydroacenaphthylen 1 One

Established Synthetic Routes to the Acenaphthylenone Core Structure

The construction of the fundamental acenaphthylenone skeleton is the initial critical phase in the synthesis of its derivatives. Methodologies have evolved from classical multi-step procedures to more efficient modern synthetic protocols.

Historical Perspectives in Acenaphthylenone Synthesis

Historically, the synthesis of the acenaphthylenone core and its closely related oxidized form, acenaphthenequinone (B41937), relied on multi-step sequences starting from acenaphthene (B1664957), a readily available coal tar derivative. Early methods often involved the oxidation of acenaphthene using strong oxidizing agents like chromic acid or sodium dichromate in acetic acid. These vigorous conditions, while effective, often led to over-oxidation and the formation of byproducts, including 1,8-naphthalic anhydride (B1165640), necessitating challenging purification steps. Another classical approach involved the cyclization of naphthalene-derived precursors. For instance, Friedel-Crafts acylation of naphthalene (B1677914) followed by subsequent cyclization reactions represented a common strategy to build the five-membered ketone ring onto the naphthalene system. These early methods laid the foundational chemistry for this class of compounds but were often hampered by harsh reaction conditions, moderate yields, and limited functional group tolerance.

Modern Approaches for Building the Polycyclic Framework

Contemporary synthetic chemistry offers more refined and efficient pathways to the acenaphthylenone core. One significant advancement is the development of catalytic C-H activation and annulation reactions. elsevierpure.comresearchgate.net These methods allow for the construction of the polycyclic system in fewer steps and under milder conditions. For example, transition-metal-catalyzed (e.g., palladium or ruthenium) annulation of substituted naphthalenes with appropriate coupling partners can forge the five-membered ring with high efficiency. rsc.org

Another modern strategy involves the oxidation of 1-acenaphthenone (B129850). A particularly effective method utilizes N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) to oxidize 1-acenaphthenone directly to acenaphthenequinone in high yield (95%). researchgate.net While this produces the dione (B5365651), acenaphthenequinone is a key intermediate that can be selectively reduced to the target acenaphthylenone. This approach avoids the use of harsh heavy metal oxidants and often proceeds at room temperature, representing a greener and more efficient alternative to historical methods. researchgate.net

Bromination Strategies and Regioselectivity in Acenaphthylenone Systems

The introduction of a bromine atom at the C5 position of the acenaphthylenone skeleton requires careful consideration of regioselectivity. The electronic nature of the polycyclic aromatic system, which is influenced by the electron-withdrawing carbonyl group, directs the position of electrophilic attack.

Direct Electrophilic Bromination Methodologies

Direct bromination of the pre-formed acenaphthylenone or acenaphthenequinone core is a common strategy. The regioselectivity of electrophilic aromatic substitution on these systems is a critical factor. nih.govwku.edu For the related acenaphthenequinone system, treatment with N-bromosuccinimide (NBS) in polar solvents has been shown to selectively yield 5-bromoacenaphthenequinone. nih.gov The C5 and C6 positions are generally the most activated sites for electrophilic attack in the acenaphthene system, and the use of NBS provides a mild source of electrophilic bromine, favoring substitution at these positions.

The general mechanism for electrophilic aromatic bromination involves the attack of the aromatic π-system on the electrophilic bromine source (e.g., Br⁺ generated from a reagent like NBS), forming a resonance-stabilized carbocation intermediate known as an arenium ion. Subsequent deprotonation by a weak base regenerates the aromatic system, now substituted with a bromine atom. The preference for the C5 position is dictated by the stabilization of the intermediate arenium ion.

Indirect Synthetic Pathways Incorporating Bromine at the C5 Position

An alternative to direct bromination is to begin with a starting material that already contains the bromine atom at the desired position. This approach circumvents potential issues with regioselectivity in the final bromination step. A prominent example of this strategy is the oxidation of 5-bromoacenaphthene (B1265734). In this pathway, the commercially available 5-bromoacenaphthene is subjected to oxidation to first generate 5-bromoacenaphthenequinone. This transformation can be achieved with high efficiency.

Once 5-bromoacenaphthenequinone is obtained, a selective reduction of one of the two carbonyl groups is required to yield the final target compound, 5-Bromo-1,2-dihydroacenaphthylen-1-one. This selective reduction (from a dione to a ketone) can be accomplished using various reducing agents under controlled conditions. For instance, reduction of acenaphthenequinone with powdered iron in glacial acetic acid is a known method to produce acenaphthenone, and similar conditions can be applied to its brominated derivatives. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of impurities. This involves fine-tuning the choice of reagents, solvents, temperature, and reaction time for both the core synthesis and the bromination steps.

In the indirect pathway involving the oxidation of 5-bromoacenaphthene, a specific and optimized procedure has been reported. The reaction employs sodium dichromate dihydrate as the oxidant in acetic acid, with the addition of a catalytic amount of cerium(III) chloride heptahydrate. The reaction is maintained at a controlled temperature of 40°C for 8 hours. This set of conditions provides a good yield of the intermediate, 5-bromoacenaphthenequinone.

Below is a data table summarizing the optimized conditions for this key synthetic step.

| Parameter | Condition | Role/Purpose | Reported Yield |

| Starting Material | 5-Bromoacenaphthene | Precursor with bromine at C5 | N/A |

| Oxidizing Agent | Sodium dichromate dihydrate | Converts the methylene (B1212753) groups to carbonyls | N/A |

| Catalyst | Cerium(III) chloride heptahydrate | Likely facilitates the oxidation process | N/A |

| Solvent | Acetic Acid | Provides an acidic medium for the reaction | N/A |

| Temperature | 40 °C | Controlled heating to promote the reaction without degradation | N/A |

| Reaction Time | 8 hours | Sufficient time for the reaction to proceed to completion | N/A |

| Product | 5-Bromoacenaphthenequinone | Key intermediate for the final product | 76% |

Role of Transition Metal Catalysis in Bromination and Cyclization Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-halogen and carbon-carbon bonds, often providing higher efficiency and selectivity compared to traditional methods. wsimg.com While specific documented use of transition metals for the direct synthesis of this compound is not abundant, the principles of modern catalysis suggest several potential pathways.

Bromination: Traditional bromination of aromatic rings often employs stoichiometric and hazardous reagents. Modern approaches increasingly utilize transition metal catalysts to facilitate C-H bond activation and subsequent halogenation under milder conditions. wsimg.com For instance, ruthenium-catalyzed meta-selective C-H bromination has been demonstrated on certain aromatic substrates, offering regiochemical control that is complementary to classical electrophilic substitution. researcher.life Such a strategy could potentially be applied to a pre-formed 1,2-dihydroacenaphthylen-1-one scaffold to introduce the bromine atom at the desired position. The use of acenaphthene-based N-heterocyclic carbene (NHC) ligands with metals like palladium, nickel, and gold has shown enhanced stability and catalytic activity in a variety of cross-coupling reactions, highlighting the potential for developing advanced catalytic systems for functionalizing the acenaphthene core. researcher.lifemdpi.comacs.org

Below is a table summarizing potential transition metal catalysts and their roles in relevant transformations.

| Catalyst Type | Metal | Potential Application in Synthesis | Reaction Type |

| Ruthenium P-cymene Complex | Ru | Regioselective C-H Bromination | Halogenation |

| Palladium-NHC Complex | Pd | Cross-coupling / C-H Functionalization | C-C/C-Br Formation |

| Erbium Triflate | Er | Lewis Acid Catalysis | Friedel-Crafts Cyclization |

| Iron(III) Bromide | Fe | Lewis Acid Catalysis for Bromination | Halogenation |

Application of Organocatalysis and Biocatalysis

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthetic chemistry. For the synthesis of this compound, organocatalysis could be particularly relevant in achieving asymmetric synthesis, should a chiral version of the molecule be desired. Enantioselective α-functionalization of ketones is a well-established area of organocatalysis. rsc.orgnih.gov While aromatic bromination is typically governed by electrophilic substitution, organocatalytic methods for the α-bromination of ketones have been developed, which could be relevant for synthesizing derivatives of the target molecule. rsc.orgresearchgate.net The direct application to aromatic bromination is less common, but the principles of activating substrates through enamine or iminium ion intermediates could inspire novel synthetic routes.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally benign conditions. Halogenase enzymes, for example, are capable of regioselectively installing halogen atoms onto complex organic molecules. The application of such enzymes could provide a highly specific and green alternative to traditional chemical bromination methods. Similarly, enzymes could potentially be engineered to catalyze the cyclization step. While the application of biocatalysis for the specific synthesis of this compound is not yet reported, it represents a promising future direction for sustainable chemical manufacturing.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. organic-chemistry.org The synthesis of this compound can be evaluated and improved through this lens.

Prevention of Waste: Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids (e.g., AlCl₃), which generate significant amounts of acidic waste. sigmaaldrich.com Shifting to catalytic methods, such as those using reusable solid acids or metal triflates, aligns with this principle. researchgate.netbeilstein-journals.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Using catalytic reagents instead of stoichiometric ones inherently improves atom economy.

Less Hazardous Chemical Synthesis: This principle encourages avoiding toxic reagents and solvents. For example, replacing hazardous solvents like 1,2-dichloroethane, often used in Friedel-Crafts reactions, with greener alternatives is a key goal. rsc.org Similarly, using less hazardous brominating agents than molecular bromine, such as N-bromosuccinimide (NBS), can improve the safety profile. nih.gov

Catalysis: As discussed, the use of catalytic reagents is superior to stoichiometric ones. Both transition metal catalysts and organocatalysts can reduce energy requirements and minimize waste. beilstein-journals.orgmasterorganicchemistry.com Methanesulfonic anhydride has been presented as a metal- and halogen-free promoter for Friedel-Crafts acylations, offering a greener methodology. organic-chemistry.orgacs.orgacs.org

Mechanistic Investigations of Reaction Pathways

Proposed Reaction Mechanisms for Carbon-Carbon Bond Formation and Halogenation

The synthesis of this compound can be dissected into two key mechanistic steps: the formation of the acenaphthylenone core and the subsequent bromination of the aromatic ring.

Carbon-Carbon Bond Formation via Intramolecular Friedel-Crafts Acylation: The most plausible route to the 1,2-dihydroacenaphthylen-1-one skeleton is through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com The starting material would be a derivative of 3-(naphthalen-1-yl)propanoic acid. The reaction is initiated by a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid).

The mechanism proceeds as follows:

Generation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the corresponding acyl chloride (or to the hydroxyl group of the carboxylic acid), making the carbonyl carbon highly electrophilic. This leads to the formation of a key intermediate, the acylium ion (R-C≡O⁺), which is stabilized by resonance. sigmaaldrich.comyoutube.com

Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack occurs at the C8 position (the peri position) of the naphthalene ring, leading to the formation of the five-membered ring.

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton (H⁺) from the C8 position to restore the aromaticity of the naphthalene ring system, yielding the final cyclized ketone product. byjus.comyoutube.com

Halogenation via Electrophilic Aromatic Substitution: The introduction of the bromine atom at the 5-position of the acenaphthene ring system occurs via an electrophilic aromatic substitution (EAS) reaction. byjus.comwikipedia.org This can be performed on the acenaphthene precursor before oxidation and cyclization, or on the acenaphthenone itself. Bromination of acenaphthene is known to be highly reactive. acs.orgacs.org

The mechanism for direct bromination of 1,2-dihydroacenaphthylen-1-one is proposed as:

Generation of the Electrophile: A brominating agent, such as molecular bromine (Br₂), is activated by a Lewis acid catalyst like FeBr₃. This polarization or formation of a Br⁺ equivalent makes the bromine a potent electrophile. lumenlearning.comfiveable.me

Electrophilic Attack: The π-system of the acenaphthenone aromatic ring attacks the electrophilic bromine. The substitution occurs on the ring not bearing the carbonyl group. Acenaphthene itself typically undergoes substitution at the 3- and 5-positions. acs.org The deactivating nature of the ketone group on its own ring directs the substitution to the other ring, favoring the 5-position.

Rearomatization: A weak base removes the proton from the carbon atom bearing the new bromine, collapsing the sigma complex and restoring the aromaticity of the ring to yield this compound. wsimg.comnih.gov

Elucidation of Key Reaction Intermediates

The synthetic pathways toward this compound are characterized by the formation of distinct, high-energy intermediates that are crucial to the reaction progress.

Acylium Ion: In the intramolecular Friedel-Crafts acylation, the acylium ion is the critical electrophilic species. sigmaaldrich.comnih.gov It is generated from a carboxylic acid derivative (like an acyl chloride) upon interaction with a strong Lewis acid. The acylium ion is a cation with the formula [RCO]⁺, where the positive charge is formally on the carbon atom. It is linear and features a carbon-oxygen triple bond in its most stable resonance form, which allows for the delocalization of the positive charge onto the oxygen atom. youtube.com This resonance stabilization makes it a sufficiently potent electrophile to react with the aromatic naphthalene ring. rsc.org

Sigma Complex (Arenium Ion): The sigma complex, or arenium ion, is the key intermediate in both the cyclization and the bromination steps. youtube.com It is formed when the electrophile (either the acylium ion or the bromonium ion) attacks the aromatic ring, temporarily disrupting its aromaticity. princeton.edu This intermediate is a resonance-stabilized carbocation. youtube.com

In Friedel-Crafts Acylation: After the acylium ion attacks the C8 position of the naphthalene ring, the resulting sigma complex has the positive charge delocalized over the naphthalene system. The loss of a proton from the sp³-hybridized carbon atom restores the stable aromatic system. rsc.orgresearchgate.net

In Bromination: When the bromine electrophile attacks the C5 position, a similar sigma complex is formed. The positive charge is delocalized across the aromatic ring. The stability of this intermediate dictates the regioselectivity of the reaction. The subsequent deprotonation is a rapid step that leads to the final brominated product. wsimg.comnih.gov

The structures and relative stabilities of these intermediates are fundamental to understanding the reaction rates and the regiochemical outcomes of the synthesis.

Due to a lack of specific experimental data for the compound "this compound" in publicly available scientific literature, a detailed article with the requested spectroscopic and analytical characterization cannot be generated at this time.

To provide a scientifically accurate and thorough analysis as per the specified outline, detailed research findings including specific data from Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are required.

General principles of these analytical techniques are well-established; however, applying them to "this compound" necessitates experimental data that is not present in the search results. Constructing the article without this data would lead to speculation and scientific inaccuracy, which contravenes the core instructions. Further research and experimental analysis of the compound are needed to produce the specific data required for the requested article.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 1,2 Dihydroacenaphthylen 1 One

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-Bromo-1,2-dihydroacenaphthylen-1-one, single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular structure, connectivity, and stereochemistry. It also offers detailed insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

A study on a compound identified as 5-Bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, which corresponds to the same chemical structure, yielded yellow block-shaped single crystals suitable for diffraction experiments. sielc.comsielc.com The analysis revealed that the compound crystallizes in the triclinic space group P-1. sielc.com A key finding from the crystallographic data is the presence of two independent molecules in the asymmetric unit, which are approximately planar. The dihedral angle between the mean planes of these two molecules is 19.72 (8)°. sielc.comsielc.com The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonding. sielc.com

The detailed crystallographic parameters determined from this study provide a foundational dataset for the compound's solid-state identity.

Interactive Data Table: Crystallographic Data for this compound sielc.com

| Parameter | Value |

| Chemical Formula | C₁₃H₉BrO |

| Formula Weight | 261.10 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.369 (2) |

| b (Å) | 9.986 (3) |

| c (Å) | 14.177 (5) |

| α (°) | 87.763 (6) |

| β (°) | 78.991 (6) |

| γ (°) | 87.154 (7) |

| Volume (ų) | 1022.3 (5) |

| Z (Formula units/unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| R-factor (R[F² > 2σ(F²)]) | 0.041 |

| Weighted R-factor (wR(F²)) | 0.119 |

Note: The data corresponds to the compound named 5-Bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one in the cited literature, which has the same chemical structure.

This solid-state structural data is crucial for confirming the outcome of synthetic routes and for computational modeling studies. The planarity and packing observed can influence the material's physical properties.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating them from starting materials, byproducts, and potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the qualitative and quantitative analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is well-suited for the analysis of polycyclic aromatic compounds. For purity assessment of this compound, a C18 column would likely be employed. A mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water would provide effective elution and separation. rdd.edu.iq Detection is typically achieved using a UV detector, as the aromatic system of the acenaphthenone core exhibits strong absorbance. rdd.edu.iq By analyzing the chromatogram, the purity of the sample can be determined by the area percentage of the main peak relative to any impurity peaks.

Furthermore, HPLC is a valuable technique for separating positional isomers, which can be challenging to distinguish by other means. The precise position of the bromine atom on the aromatic ring significantly affects the molecule's polarity and its interaction with the stationary phase, enabling chromatographic separation.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometry (MS) detector (GC-MS), is another cornerstone technique for purity analysis, especially for volatile and thermally stable compounds. The analysis of brominated polycyclic aromatic hydrocarbons has been effectively performed using GC-MS. nih.gov A capillary column, such as one designed for PAH analysis (e.g., TG-PAH), would be appropriate. nsf.gov The compound would be vaporized in a heated injection port and carried through the column by an inert gas like helium. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer detector provides both quantification and structural information from the fragmentation pattern, confirming the identity of the analyte and any impurities. GC is also highly effective in separating isomers of aromatic compounds. nih.gov

Interactive Data Table: General Chromatographic Conditions for Analysis

| Method | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | Reverse-Phase C18 | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Purity assessment, Isomer separation |

| GC | Capillary (e.g., TG-PAH or similar) | Helium | MS, FID | Purity assessment, Impurity identification, Isomer separation |

These chromatographic methods are complementary. HPLC is non-destructive and excellent for less volatile compounds, while GC-MS offers high resolution and definitive identification through mass spectra. The development of specific, validated HPLC and GC methods is a critical step in the quality control process for this compound.

Computational and Theoretical Investigations of 5 Bromo 1,2 Dihydroacenaphthylen 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for determining the fundamental electronic structure and the stable three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, prized for its excellent balance of accuracy and computational efficiency. For a molecule such as 5-Bromo-1,2-dihydroacenaphthylen-1-one, DFT is the method of choice for calculating ground state properties. A typical study would involve geometry optimization using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p), which provides a robust description of electron distribution. researchgate.net

These calculations yield the most stable (lowest energy) conformation of the molecule, defining precise bond lengths, bond angles, and dihedral angles. For this compound, DFT would elucidate the slight puckering of the dihydroacenaphthylenone ring, the orientation of the bromine atom, and the geometry of the carbonyl group. Furthermore, DFT is used to compute key electronic descriptors, including the molecular electrostatic potential (MEP), which maps charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The bromine atom and carbonyl oxygen would be identified as sites of high negative potential, while the carbonyl carbon would be a site of positive potential.

Beyond DFT, other methods offer a broader computational toolkit. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameterization. While computationally more demanding than DFT, they can be used to benchmark and validate DFT results, providing a more rigorous, albeit costly, analysis of the molecule's electronic wavefunction.

Conversely, semiempirical methods (like AM1 or PM7) simplify calculations by incorporating parameters derived from experimental data. Though less accurate, their speed allows for rapid preliminary analysis, particularly for larger systems or for generating initial structures for higher-level DFT or ab initio optimizations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity. youtube.comnih.gov

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). In this compound, the HOMO is expected to be distributed across the electron-rich acenaphthene (B1664957) ring system.

LUMO: Represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electron acceptor (an electrophile). The LUMO is anticipated to be localized primarily on the electron-deficient carbonyl group and the adjacent carbon atoms.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive. researchgate.net Computational studies on similar aromatic ketones show typical HOMO-LUMO gaps in the range of 3-5 eV.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: These are representative values based on similar compounds, as specific published data for this compound is unavailable.)

| Parameter | Illustrative Calculated Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.5 | High kinetic stability |

Simulation and Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. Theoretical NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. github.iorsc.org The process involves optimizing the molecular geometry and then performing GIAO calculations, often with functionals specifically parameterized for NMR predictions, such as WP04. github.io

The calculated shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be used to assign experimental spectra, resolve ambiguities, and confirm the stereochemistry of complex molecules. nih.gov For this compound, this would involve predicting the chemical shifts for each unique proton and carbon, including the downfield shift of the carbon atom in the carbonyl group and the shifts of the aromatic protons as influenced by the bromine substituent.

Table 2: Representative Theoretical vs. Experimental NMR Shift Correlation (Note: This table illustrates the typical application of computational NMR. Specific data for the title compound is not available.)

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | 195.2 | 194.8 |

| C-Br | 118.5 | 119.1 |

| Aromatic CH | 125.8 | 126.3 |

| Aliphatic CH₂ | 30.1 | 30.5 |

Computational methods can also simulate vibrational and electronic spectra.

Vibrational Spectra (IR/Raman): Frequency calculations performed using DFT can predict the infrared and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as the characteristic C=O stretch (typically around 1700 cm⁻¹), C-Br stretching, and aromatic C-H bending modes.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com These calculations predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions (oscillator strength). For this compound, TD-DFT would model the π → π* transitions within the aromatic system and the n → π* transition associated with the carbonyl group, helping to interpret the observed UV-Vis spectrum. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways for this compound provides a theoretical framework for understanding its chemical transformations. Using quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out the energetic landscape of a reaction, identifying the most probable routes from reactants to products. This involves the characterization of transition states, which are the highest energy points along the reaction coordinate and represent the energetic barrier that must be overcome for a reaction to proceed.

For a molecule like this compound, reaction pathway modeling could explore various transformations, including nucleophilic substitution at the bromine-bearing carbon, reactions involving the carbonyl group, or electrophilic aromatic substitution on the acenaphthylene (B141429) core. The modeling would calculate the geometries and energies of the reactants, products, intermediates, and transition states.

The characterization of a transition state is a critical aspect of this modeling. It involves locating a first-order saddle point on the potential energy surface, where the structure has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

Table 1: Hypothetical Transition State Data for a Nucleophilic Substitution Reaction

| Parameter | Value |

| Reaction Coordinate | C-Br bond breaking and C-Nucleophile bond formation |

| Transition State Geometry | Trigonal bipyramidal at the reacting carbon |

| Calculated Activation Energy (kcal/mol) | 25.8 |

| Imaginary Frequency (cm⁻¹) | -350 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule is not entirely planar due to the dihydroacenaphthylene core, which can adopt different puckered conformations. Theoretical methods are employed to identify the stable conformers and the energy barriers between them.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape map can be generated. This map reveals the low-energy (stable) conformations and the transition states that connect them. For this compound, the puckering of the five-membered ring is a key conformational feature.

The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. This information is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 15 | 0.00 |

| B | -15 | 0.50 |

| C (Transition State) | 0 | 2.10 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound governs its electrostatic properties and is a key determinant of its intermolecular interactions and chemical reactivity. Computational methods can calculate the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment.

A more intuitive representation of the charge distribution is the molecular electrostatic potential (MEP) map. The MEP is plotted on the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential. Typically, red represents regions of high electron density and negative potential (e.g., around the oxygen atom of the carbonyl group), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive potential (e.g., around the hydrogen atoms), which are prone to nucleophilic attack.

For this compound, the MEP map would highlight the electronegative character of the bromine and oxygen atoms, as well as the electrostatic landscape of the aromatic system. This information is invaluable for predicting how the molecule will interact with other molecules, such as solvents, receptors, or reactants.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms

| Atom | Atomic Charge (e) |

| O (Carbonyl) | -0.55 |

| Br | -0.15 |

| C (Carbonyl) | +0.45 |

| C (attached to Br) | +0.10 |

These computational investigations provide a detailed, atomistic-level understanding of the chemical and physical properties of this compound. The insights gained from reaction pathway modeling, conformational analysis, and electrostatic potential mapping are fundamental for guiding synthetic efforts and exploring the potential applications of this and related compounds.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 1,2 Dihydroacenaphthylen 1 One

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromo Position

The bromine atom attached to the acenaphthylene (B141429) core behaves as a typical aryl bromide, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C5 position of the acenaphthylenone scaffold. The C-Br bond is sufficiently reactive to undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the ketone present in the substrate. organic-chemistry.orgyoutube.com It allows for the introduction of various aryl, heteroaryl, or alkyl groups at the bromo-position. nih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. libretexts.org The Sonogashira reaction is a direct method for synthesizing arylalkynes, which are valuable intermediates for further transformations. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions The following table outlines plausible conditions for Suzuki and Sonogashira reactions based on established protocols for similar aryl bromide substrates.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-1,2-dihydroacenaphthylen-1-one |

| Suzuki | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 5-(Thiophen-2-yl)-1,2-dihydroacenaphthylen-1-one |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-(Phenylethynyl)-1,2-dihydroacenaphthylen-1-one |

| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 5-((Trimethylsilyl)ethynyl)-1,2-dihydroacenaphthylen-1-one |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This transformation has largely replaced harsher classical methods for the N-arylation of amines. The reaction couples an aryl halide, such as 5-Bromo-1,2-dihydroacenaphthylen-1-one, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base. acsgcipr.orgnih.gov The choice of ligand is crucial and is often a bulky, electron-rich biarylphosphine. This method provides a direct route to a wide array of N-substituted 5-amino-1,2-dihydroacenaphthylen-1-one derivatives.

Table 2: Plausible Conditions for Buchwald-Hartwig Amination This table presents typical conditions for the amination of this compound with various amines, based on general methodologies.

| Amine | Catalyst | Ligand | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 5-(Phenylamino)-1,2-dihydroacenaphthylen-1-one |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 5-(Morpholino)-1,2-dihydroacenaphthylen-1-one |

| Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 5-(Benzylamino)-1,2-dihydroacenaphthylen-1-one |

| Carbazole | Pd(OAc)₂ | DavePhos | K₂CO₃ | o-Xylene | 5-(9H-Carbazol-9-yl)-1,2-dihydroacenaphthylen-1-one |

Transformations of the Carbonyl Moiety

The ketone functional group at the C1 position is a versatile handle for a variety of transformations, including reduction to an alcohol and addition of carbon nucleophiles to form new carbon-carbon bonds.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 5-Bromo-1,2-dihydroacenaphthylen-1-ol. This transformation can be achieved using common metal hydride reducing agents. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones and would be suitable for this conversion, typically in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org

For complete deoxygenation of the carbonyl to a methylene (B1212753) group (CH₂), more forceful methods are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a strong base, or the Clemmensen reduction, which uses amalgamated zinc in acidic conditions, could be employed to synthesize 5-Bromo-1,2-dihydroacenaphthylene. libretexts.org

Table 3: Carbonyl Reduction Strategies

| Reaction Type | Reagents | Solvent | Product |

| Hydride Reduction | NaBH₄ | Methanol | 5-Bromo-1,2-dihydroacenaphthylen-1-ol |

| Hydride Reduction | LiAlH₄, then H₃O⁺ | THF | 5-Bromo-1,2-dihydroacenaphthylen-1-ol |

| Wolff-Kishner Deoxygenation | H₂NNH₂, KOH | Diethylene Glycol | 5-Bromo-1,2-dihydroacenaphthylene |

| Clemmensen Deoxygenation | Zn(Hg), HCl | Ethanol | 5-Bromo-1,2-dihydroacenaphthylene |

The electrophilic carbon of the carbonyl group is susceptible to attack by carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction is a cornerstone of organic synthesis for creating new carbon-carbon bonds and converting ketones into tertiary alcohols. masterorganicchemistry.com

The addition of a Grignard reagent to this compound would result in the formation of a tertiary alcohol, with the "R" group from the Grignard reagent newly attached to the C1 position. researchgate.net This provides a straightforward pathway to introduce a wide variety of alkyl, vinyl, or aryl substituents at this position. Care must be taken to avoid side reactions, such as reaction of the Grignard reagent at the bromo-position, by using appropriate reaction conditions, often at low temperatures. nih.gov

Table 4: Addition of Grignard Reagents to the Carbonyl Group

| Grignard Reagent (R-MgBr) | Solvent | Product (at C1-position) |

| Methylmagnesium bromide (CH₃MgBr) | Diethyl Ether | 1-Methyl-5-bromo-1,2-dihydroacenaphthylen-1-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | THF | 1-Phenyl-5-bromo-1,2-dihydroacenaphthylen-1-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | THF | 1-Ethyl-5-bromo-1,2-dihydroacenaphthylen-1-ol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | THF | 1-Vinyl-5-bromo-1,2-dihydroacenaphthylen-1-ol |

Cycloaddition Reactions Involving the Acenaphthylenone Scaffold

While this compound itself is not an ideal substrate for cycloaddition reactions, its scaffold can be modified to participate in such transformations. For instance, an aldol (B89426) condensation or Knoevenagel condensation at the C2 position can introduce an exocyclic double bond, creating a 2-ylidene-acenaphthylenone. This α,β-unsaturated ketone system is an excellent Michael acceptor and dipolarophile.

These activated acenaphthylenone derivatives can then undergo various cycloaddition reactions. A notable example is the [3+2] cycloaddition with azomethine ylides, which can be generated in situ from the reaction of an isatin (B1672199) and an amino acid. nih.gov This type of multicomponent reaction is highly efficient for constructing complex, spirocyclic heterocyclic systems fused to the acenaphthylenone core. researchgate.netmdpi.com Such strategies significantly increase the molecular complexity and provide access to novel chemical matter with potential applications in medicinal chemistry and materials science.

[3+2] Dipolar Cycloaddition Reactions

The carbonyl group of this compound serves as a precursor for the in-situ generation of azomethine ylides, which are key intermediates in [3+2] dipolar cycloaddition reactions. These reactions provide a highly efficient and stereoselective route to spiro-pyrrolidine derivatives. The reaction of acenaphthenequinone (B41937), a closely related precursor, with primary amines and β-nitrostyrenes in the presence of a base like (iPr)2NEt in methanol leads to the formation of 4′-Nitro-2H-spiro[acenaphthylene-1,2′-pyrrolidin]-2-one derivatives. researchgate.net This diastereoselective synthesis results in the formation of four contiguous stereogenic centers, one of which is quaternary, with high selectivity. researchgate.net

The general scheme for this transformation involves the in-situ generation of an azomethine ylide from the condensation of the acenaphthylenone carbonyl group with an amino acid. This 1,3-dipole then reacts with a dipolarophile, such as an activated alkene, to furnish the spiro-pyrrolidine ring system. The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of both the dipole and the dipolarophile.

| Reactant 1 (Dipole Precursor) | Reactant 2 (Amino Acid) | Dipolarophile | Product | Ref |

| Acenaphthenequinone | Primary Amines | β-Nitrostyrenes | 4′-Nitro-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one derivatives | researchgate.net |

| Acenaphthenequinone | L-(thia)proline, L-phenylglycine | (E)-1,5-diarylpent-4-ene-1,3-diones | Spiro[acenaphthylenepyrroli(zi)din]-2-ones | researchgate.net |

Furthermore, the reaction of acenaphthenequinone with nitrile oxides, generated in situ, leads to the formation of spiro-acenaphthyleneisoxazoles, demonstrating the versatility of the acenaphthylenone core in participating in [3+2] cycloadditions with various 1,3-dipoles. nih.gov

Diels-Alder Reactions

While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively documented in the reviewed literature, the reactivity of the broader class of acenaphthylene derivatives suggests its potential in [4+2] cycloaddition reactions. Polycyclic aromatic hydrocarbons, including acenes and their benzologs, are known to undergo Diels-Alder reactions. acs.org The bay region of perylene (B46583) and its derivatives, for instance, readily participates in cycloaddition with dienophiles like maleic anhydride (B1165640). nih.gov

The electron-withdrawing nature of the bromo and carbonyl substituents in this compound would enhance its dienophilic character, making it a suitable partner for electron-rich dienes. The reaction would be expected to proceed with a degree of regio- and stereoselectivity, influenced by the substitution pattern of the diene and the steric environment of the acenaphthylenone core. Further research in this area could open new avenues for the synthesis of complex, polycyclic architectures based on the acenaphthylene framework.

Electrophilic Aromatic Substitution on the Acenaphthylene Core (beyond bromination)

The acenaphthylene core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings. While the bromine atom is already present, further substitutions can be achieved under appropriate conditions. The directing effects of the existing substituents (the bromo group and the carbonyl-containing five-membered ring) will influence the position of the incoming electrophile.

Generally, electrophilic aromatic substitution on naphthalene (B1677914) and its derivatives, such as acenaphthene (B1664957), is a well-established field. libretexts.org For instance, the nitration of acenaphthenequinone has been reported, leading to the introduction of a nitro group onto the aromatic framework. makingmolecules.com Similarly, Friedel-Crafts acylation of acenaphthene affords mixtures of 5- and 3-acylacenaphthenes, with the ratio of isomers depending on the reaction solvent. wikipedia.org

These examples suggest that this compound can undergo a variety of electrophilic aromatic substitution reactions, including:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. youtube.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

The regioselectivity of these reactions will be governed by the combined directing effects of the bromo group (ortho-, para-directing and deactivating) and the acenaphthylenone moiety (meta-directing and deactivating). The interplay of these electronic effects and steric hindrance will determine the final substitution pattern.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO3, H2SO4 | Nitro-5-bromo-1,2-dihydroacenaphthylen-1-one |

| Sulfonation | SO3, H2SO4 | This compound-x-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-5-bromo-1,2-dihydroacenaphthylen-1-one |

Design and Synthesis of Spiro-derivatives Incorporating the Acenaphthylenone Unit

The carbonyl group at the C1-position of this compound is a key functional handle for the construction of a wide array of spiro-derivatives. Spiro compounds, characterized by a single atom being common to two rings, are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures.

As previously discussed in the context of [3+2] dipolar cycloaddition reactions, the synthesis of spiro-pyrrolidine derivatives is a well-established strategy. The reaction of acenaphthenequinone with various amino acids and dipolarophiles provides a versatile route to complex spiro[acenaphthylene-1,2′-pyrrolidine] systems. researchgate.net

Beyond pyrrolidines, the acenaphthylenone scaffold can be incorporated into other spiro-heterocycles. For example, the reaction of acenaphthenequinone derivatives with appropriate reagents can lead to the formation of spiro-thiazolidine derivatives. masterorganicchemistry.com

The synthesis of spiro-cyclopropane derivatives attached to an indene-1,3-dione, a structurally related system, has been achieved through a Corey-Chaykovsky cyclopropanation of an intermediate adduct with dimethylsulfoxonium methylide. nih.gov This suggests that a similar strategy could be employed for the synthesis of spiro[acenaphthylene-1,2'-cyclopropane] derivatives from this compound.

The general approach to synthesizing these spiro-derivatives involves the reaction of the carbonyl group of this compound with bifunctional reagents that can undergo condensation and subsequent cyclization to form the spiro-ring.

| Spiro-Ring System | Synthetic Strategy | Key Reagents |

| Spiro-pyrrolidine | [3+2] Dipolar Cycloaddition | Amino acids, Dipolarophiles |

| Spiro-thiazolidine | Condensation/Cyclization | Amines, Thioglycolic acid |

| Spiro-cyclopropane | Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide |

The synthesis of these diverse spiro-derivatives highlights the utility of this compound as a versatile platform for the generation of structurally complex and potentially biologically active molecules.

Applications and Advanced Materials Science Integration of 5 Bromo 1,2 Dihydroacenaphthylen 1 One and Its Derivatives

Utilization in Complex Organic Synthesis as a Key Intermediate

The acenaphthylene (B141429) scaffold is a recognized building block in the synthesis of complex molecules. The presence of a bromine atom and a ketone group in 5-Bromo-1,2-dihydroacenaphthylen-1-one provides two distinct points for chemical modification, making it a valuable intermediate. The bromine atom can be readily converted or coupled through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ketone offers a site for nucleophilic additions, condensations, or rearrangements.

A closely related compound, 5-bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, serves as a crucial intermediate in the synthesis of fullerenes and bowl-shaped carbon-rich compounds through Aldol (B89426) cyclotrimerization. nih.gov This highlights the potential of the subject compound's carbon skeleton in constructing complex, three-dimensional architectures. Similarly, other brominated tetralone derivatives are key intermediates in the multi-step synthesis of biologically active molecules, including anticancer agents. nih.govnih.gov The synthesis of 5-bromoacenaphthylene-1,2-dione from 5-bromacenaphthene further demonstrates the utility of the bromo-acenaphthene core as a foundational unit for building more complex, functionalized molecules. chemicalbook.com

Potential in Optoelectronic Materials and Devices

Acenaphthylene and its derivatives are exceptional structural units for organic functional materials due to a non-alternant electronic structure that enhances electron affinity. nih.gov The strategic functionalization of this core is a key approach in developing new materials for optoelectronic applications. rsc.orgbohrium.com

Building Blocks for Organic Semiconductors and Transistors

The development of novel organic semiconductors is crucial for next-generation electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The performance of these materials is highly dependent on the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov

The this compound scaffold is a promising candidate for creating such materials. The acenaphthylene core acts as a π-conjugated system, while the ketone group functions as an electron-withdrawing unit. The bromine atom can be substituted with various electron-donating groups to create a donor-acceptor (D-A) architecture. This molecular design strategy is effective for tuning the HOMO/LUMO energy levels and thus the band gap of the material, which is critical for charge transport. rsc.org For instance, studies on acenaphthene (B1664957) imide-based polymers show that functionalization can significantly lower LUMO energies, which is desirable for electron-transporting materials. rsc.org Derivatives of the acenaphthylene core can be designed and synthesized for use in devices such as OLEDs and perovskite solar cells. rsc.org

| Structural Feature | Role in Organic Semiconductors | Potential Modification |

|---|---|---|

| Acenaphthylene Core | Provides a rigid, π-conjugated system for charge delocalization. | Extension of conjugation through coupling reactions. |

| Ketone Group (-C=O) | Acts as an electron-accepting moiety to lower LUMO energy levels. | Conversion to other acceptor groups (e.g., imides, dicyanovinyl). |

| Bromo Group (-Br) | Serves as a reactive handle for introducing electron-donating groups. | Substitution with amines, thiophenes, or carbazoles via cross-coupling. nih.gov |

Luminescent Properties and Dye Development

The rigid, planar structure of the acenaphthylene core is a feature found in many fluorescent dyes and pigments. While acenaphthylene itself does not fluoresce, its derivatives can be highly luminescent. Research on acenaphthylene-containing PAHs shows that their absorption and emission maxima can be tuned across the visible spectrum by extending the π-conjugation. nih.gov These compounds often exhibit large Stokes shifts (the difference between absorption and emission maxima), a desirable property for fluorescent probes and imaging agents to minimize self-quenching. nih.gov

Furthermore, derivatives of the related acenaphthenequinone (B41937) are known to be used in the synthesis of vat dyes. nih.gov By modifying the this compound molecule—for example, by reacting the ketone or substituting the bromine—it is possible to create novel chromophores for dyes, pigments, and functional luminescent materials.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for applications in optical data storage, image processing, and optical switching. nih.gov The NLO response in organic molecules typically arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system (a D-π-A structure). researchgate.net The delocalization of π-electrons within this framework leads to high molecular polarizability and hyperpolarizability, which are measures of the NLO effect. nih.govnih.gov

This compound is an ideal precursor for NLO materials. The acenaphthylene skeleton serves as the π-bridge, and the carbonyl group acts as a moderate electron acceptor. The key is the bromo-substituent, which can be replaced with a strong electron-donating group (e.g., -NH₂, -N(CH₃)₂, pyrrolidinyl) to complete the D-π-A design. researchgate.net Theoretical and experimental studies on similar aromatic systems confirm that this molecular engineering approach significantly enhances NLO properties. researchgate.netresearchgate.net

Chemo-sensing and Probe Applications

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity. mdpi.comresearchgate.net These sensors typically consist of a fluorophore (the signaling unit) and a receptor (the binding site). chemisgroup.us Upon binding with an analyte, the photophysical properties of the fluorophore change, resulting in a detectable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. nih.gov

Derivatives of this compound hold potential for chemo-sensing applications. The ketone group can act as a binding site for metal ions. For example, related ortho-hydroxyphenone compounds have been shown to act as selective "turn-on" fluorescent sensors for Al³⁺ and "turn-off" sensors for Cu²⁺. nih.gov The acenaphthylene core can serve as the fluorophore, and its emission properties can be modulated by attaching different functional groups at the bromine position to enhance selectivity and sensitivity for specific ions. nih.gov

Integration in Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of large, ordered structures from smaller molecular building blocks held together by non-covalent interactions. Rigid, well-defined organic molecules are highly sought after as building blocks for creating functional supramolecular architectures like capsules, cages, and porous materials. acs.org

The rigid and "bent" geometry of the acenaphthylene core makes this compound and its derivatives attractive candidates for such applications. Similar to how bent anthracene (B1667546) dimers are used to construct supramolecular capsules for host-guest chemistry, the acenaphthylene unit can be functionalized to direct its assembly into larger, discrete structures. acs.org For instance, converting the bromo- and keto- groups into multiple reactive sites could yield multi-arm building blocks suitable for constructing dendrimers or porous organic cages. nih.gov The inherent rigidity of the scaffold would help in the formation of predictable and stable frameworks with potential applications in gas storage, catalysis, or molecular recognition.

Biological Interactions and Mechanistic Exploration of 5 Bromo 1,2 Dihydroacenaphthylen 1 One and Its Analogs Strictly Mechanistic, No Clinical Human Trial Data, Dosage, or Safety Profiles

In Vitro Biological Screening Methodologies

The initial step in evaluating the biological potential of a novel compound like 5-Bromo-1,2-dihydroacenaphthylen-1-one involves a battery of in vitro screening assays. These assays are designed to assess the compound's general cytotoxicity and specific biological activities in a controlled, cellular environment.

A primary focus for compounds with a polycyclic aromatic core is often anticancer activity. Standard screening methodologies include:

Antiproliferative Assays: The effect of the compound on the growth of cancer cell lines is a fundamental assessment. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are commonly employed. These colorimetric assays measure cell viability and proliferation, providing an initial indication of cytotoxic or cytostatic effects. For example, various spiro-fused derivatives of acenaphthylenone have been evaluated against human cancer cell lines like HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) to determine their half-maximal inhibitory concentration (IC50) values. researchgate.net

Enzyme Inhibition Assays: Based on structural similarities to known inhibitors, specific enzyme assays may be conducted. For instance, acenaphthylenone hybrids have been investigated as potential inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a common target for anticancer drugs. researchgate.net

Antimicrobial Screening: The compound could also be screened for activity against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

These initial screens are typically performed across a range of concentrations to establish a dose-response relationship and identify promising candidates for further mechanistic studies.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. inventi.innih.gov This method provides insights into the binding affinity and the non-covalent interactions that stabilize the ligand-protein complex.

The general workflow for a molecular docking study involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. The program then explores various possible conformations and orientations of the ligand, scoring them based on a defined scoring function that estimates binding affinity (e.g., in kcal/mol).

For a compound like this compound, potential targets for docking studies could include the ATP-binding site of protein kinases, the active site of topoisomerase II, or the hydrophobic pocket of Bcl-2 family proteins, all of which are relevant in cancer biology. The results can highlight key interactions, such as hydrogen bonds or pi-stacking, that contribute to binding.

Table 1: Example of Molecular Docking Results for a Hypothetical Acenaphthylenone Analog Against a Protein Kinase Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Analog A | Kinase X | -8.5 | Lys78, Glu95 | Hydrogen Bond |

| Analog A | Kinase X | -8.5 | Phe150 | Pi-Pi Stacking |

| Analog B | Kinase X | -7.2 | Leu75, Val83 | Hydrophobic Interaction |

Elucidation of Molecular Mechanisms of Action for Biological Effects

Following promising results from in vitro screening, studies are conducted to unravel the specific molecular mechanism by which the compound exerts its biological effects. Based on the acenaphthylenone scaffold, several mechanisms could be hypothesized and investigated.

DNA Intercalation: The planar, polycyclic aromatic structure of the acenaphthylenone core is a feature found in many known DNA intercalating agents. These molecules insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death. This hypothesis can be tested using techniques like UV-Visible spectroscopy, fluorescence quenching assays with DNA-binding dyes (e.g., ethidium (B1194527) bromide), and circular dichroism. For instance, certain imidazole-2-thione derivatives linked to an acenaphthylenone scaffold have been explored as potential DNA intercalators. researchgate.net

Enzyme Inhibition: As suggested by docking studies, the compound could function by inhibiting key cellular enzymes. For example, inhibition of topoisomerase II can be confirmed using in vitro relaxation assays with supercoiled plasmid DNA.

Induction of Apoptosis: Many cytotoxic compounds kill cancer cells by inducing apoptosis (programmed cell death). This can be investigated using several methods:

Flow Cytometry: Using Annexin V/Propidium (B1200493) Iodide staining to detect early and late apoptotic cells.

Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the activation of the apoptotic cascade.

Mitochondrial Membrane Potential (MMP) Analysis: Using dyes like JC-1 to detect the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. Studies on related spiro-fused cyclopropa[a]pyrrolizidines have shown that they can induce a significant increase in cells with decreased MMP. researchgate.net

Cell Cycle Arrest: The compound might inhibit cell proliferation by arresting the cell cycle at a specific phase (e.g., G1, S, or G2/M). This is typically analyzed by flow cytometry of cells stained with a DNA-binding dye like propidium iodide. nih.gov

Structure-Activity Relationship (SAR) Derivation for Biological Interactions

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical features of a molecule contribute to its biological activity. For this compound, an SAR study would involve the synthesis and biological testing of a series of analogs.

Key modifications could include:

Position and Nature of the Halogen: Replacing the bromine at the 5-position with other halogens (F, Cl, I) or moving it to other positions on the aromatic ring to assess the impact of electronegativity and size.

Substitution on the Aromatic Rings: Introducing various electron-donating or electron-withdrawing groups at different positions to probe their effect on electronic properties and binding interactions.

Modification of the Ketone: Reducing the ketone to an alcohol or converting it to other functional groups to determine its importance for activity.

By comparing the biological activities (e.g., IC50 values) of these analogs, researchers can build an SAR model. This model helps to identify the key pharmacophoric features required for activity and guides the design of more potent and selective compounds.

Table 2: Illustrative SAR Table for Hypothetical Acenaphthylenone Analogs

| Compound ID | R1-Substitution (Position 5) | R2-Substitution (Position 8) | Anticancer Activity (IC50, µM) |

| 1 (Parent) | -Br | -H | 15.2 |

| Analog 2 | -Cl | -H | 20.5 |

| Analog 3 | -I | -H | 12.8 |

| Analog 4 | -Br | -OCH3 | 8.7 |

| Analog 5 | -Br | -NO2 | 25.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Cellular Uptake and Subcellular Localization Studies

Understanding how a compound enters a cell and where it localizes is crucial for interpreting its mechanism of action. For a lipophilic, polycyclic aromatic molecule like this compound, the primary mechanism of cellular uptake is likely to be passive diffusion across the cell membrane.

Experimental approaches to study uptake and localization include:

Direct Measurement: If the compound has intrinsic fluorescence, its uptake can be monitored over time using fluorescence microscopy or flow cytometry.

Fluorescent Tagging: Synthesizing an analog with a fluorescent tag (e.g., a Bodipy dye) allows for direct visualization of its accumulation and subcellular distribution via confocal microscopy. Co-localization studies with specific organelle markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus) can reveal its primary site of action.

Radiolabeling: Using a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) allows for quantitative measurement of cellular uptake.

These studies can confirm whether the compound reaches its intended intracellular target. For a putative DNA intercalator, nuclear localization would be expected, whereas a compound targeting mitochondrial proteins would show accumulation in the mitochondria.

Environmental Fate and Transformation Mechanisms of Brominated Acenaphthylenones

Photodegradation Pathways and Products under Environmental Conditions

Information directly detailing the photodegradation pathways and specific products of 5-Bromo-1,2-dihydroacenaphthylen-1-one under environmental conditions is not extensively available in current scientific literature. However, the general behavior of related brominated aromatic compounds suggests that photodegradation is a plausible transformation route. For many brominated flame retardants, photolytic processes, particularly under UV irradiation, can lead to the cleavage of the carbon-bromine (C-Br) bond. This process, known as photodebromination, is a primary degradation pathway.

The absorption of light energy can excite the molecule, leading to the homolytic cleavage of the C-Br bond to form a bromine radical and an aryl radical. The resulting aryl radical is highly reactive and can undergo several subsequent reactions, such as hydrogen abstraction from the surrounding medium (e.g., water or organic matter) to form the debrominated parent compound, 1,2-dihydroacenaphthylen-1-one. Further degradation of the aromatic structure may occur through photooxidation, leading to the formation of hydroxylated derivatives and, eventually, ring-opening products. The presence of photosensitizers in the environment, such as humic acids in natural waters, could potentially accelerate these photodegradation processes.

Table 1: Potential Photodegradation Reactions of this compound

| Reaction Type | Description | Potential Products |

| Photodebromination | Cleavage of the carbon-bromine bond upon absorption of light energy. | 1,2-dihydroacenaphthylen-1-one, Bromine radical |

| Photooxidation | Reaction of the excited molecule or subsequent radicals with oxygen. | Hydroxylated derivatives, Ring-opened products (e.g., dicarboxylic acids) |

| Hydrogen Abstraction | The aryl radical formed after debromination abstracts a hydrogen atom from the solvent or other molecules. | 1,2-dihydroacenaphthylen-1-one |

Note: This table is illustrative and based on the general behavior of brominated aromatic compounds, as specific data for this compound is not available.

Biotransformation and Chemical Stability in Environmental Matrices

The biotransformation and chemical stability of this compound in environmental matrices like soil and water are crucial for determining its persistence. While specific studies on this compound are scarce, the fate of other brominated compounds provides insight into potential mechanisms.

Biotransformation:

Microbial communities in soil and sediment play a significant role in the degradation of halogenated organic compounds. mdpi.com For many brominated flame retardants, anaerobic conditions are conducive to reductive debromination, a process where microorganisms use the brominated compound as an electron acceptor, leading to the removal of bromine atoms. nih.govresearchgate.net This can sometimes result in products that are more or less toxic than the parent compound. nih.gov Aerobic biodegradation pathways for brominated compounds often involve hydroxylation and cleavage of the aromatic ring, which can lead to more complete mineralization. researchgate.net The presence of other carbon sources can be a limiting factor for the biodegradation of such compounds, as they may not be utilized as a primary energy source by microorganisms. mdpi.com

The biotransformation of related polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and anthracene (B1667546) has been studied, showing that metabolism can proceed through the formation of dihydrodiols and other hydroxylated derivatives catalyzed by cytochrome P-450 enzymes. nih.gov It is plausible that similar enzymatic processes could act on this compound in organisms.

Chemical Stability:

The chemical stability of this compound in environmental matrices depends on factors such as pH, temperature, and the presence of other reactive species. The ketone functional group and the aromatic ring system are generally stable. However, the carbon-bromine bond can be susceptible to nucleophilic substitution reactions, though such reactions are likely to be slow under typical environmental conditions. Hydrolysis, the reaction with water, is a potential abiotic degradation pathway, but the rate would be dependent on the specific molecular structure and environmental conditions.

Sorption and Transport Mechanisms in Different Environmental Compartments